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Abstract

TDI-011536 is a potent and selective small molecule inhibitor of Large Tumor Suppressor
Kinases 1 and 2 (Lats1/2), the terminal kinases in the Hippo signaling pathway. By inhibiting
Lats kinases, TDI-011536 prevents the phosphorylation of the transcriptional co-activators Yes-
associated protein (YAP) and Transcriptional co-activator with PDZ-binding motif (TAZ). This
leads to the nuclear translocation of YAP/TAZ, where they associate with TEAD transcription
factors to promote gene expression programs involved in cell proliferation and tissue
regeneration. This technical guide provides a comprehensive overview of the function,
mechanism of action, and experimental evaluation of TDI-011536, presenting key quantitative
data, detailed experimental protocols, and visual representations of the underlying biological
pathways and experimental workflows.

Core Mechanism of Action: Inhibition of the Hippo
Pathway

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and
apoptosis.[1][2] In its active state, a kinase cascade involving MST1/2 and Lats1/2 leads to the
phosphorylation of YAP and TAZ.[2][3] This phosphorylation event promotes the cytoplasmic
retention and subsequent degradation of YAP/TAZ, thereby preventing their nuclear entry and
transcriptional activity.[4]

© 2025 BenchChem. All rights reserved. 1/12 Tech Support


https://www.benchchem.com/product/b10831577?utm_src=pdf-interest
https://www.benchchem.com/product/b10831577?utm_src=pdf-body
https://www.benchchem.com/product/b10831577?utm_src=pdf-body
https://www.benchchem.com/product/b10831577?utm_src=pdf-body
https://www.researchgate.net/figure/Overview-of-retinal-organoid-differentiation-protocols-A-A-timeline-of-each-retinal_fig1_354499794
http://www.bio.unipd.it/piccolo/protocols/Detection_of_TAZ_and_YAP_by_western_IHC_and_IF.pdf
http://www.bio.unipd.it/piccolo/protocols/Detection_of_TAZ_and_YAP_by_western_IHC_and_IF.pdf
https://www.frontiersin.org/journals/cell-and-developmental-biology/articles/10.3389/fcell.2021.732382/full
https://www.researchgate.net/publication/357899690_Protocols_for_measuring_phosphorylation_subcellular_localization_and_kinase_activity_of_Hippo_pathway_components_YAP_and_LATS_in_cultured_cells/fulltext/627bdfb8107cae29199d0702/Protocols-for-measuring-phosphorylation-subcellular-localization-and-kinase-activity-of-Hippo-pathway-components-YAP-and-LATS-in-cultured-cells.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10831577?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

TDI-011536 functions as an ATP-competitive inhibitor of Lats1/2 kinases.[5] By blocking the
catalytic activity of Lats1/2, TDI-011536 prevents the phosphorylation of YAP at key serine
residues (e.g., S127).[6][7] This allows dephosphorylated YAP to accumulate in the nucleus,
bind to TEAD transcription factors, and initiate the transcription of target genes that drive cell
proliferation and regeneration.[6][8]
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Hippo Signaling Pathway and TDI-011536 Mechanism of Action.
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Quantitative Data Presentation

The efficacy of TDI-011536 has been characterized through various in vitro and in vivo studies.
The following tables summarize the key quantitative data.

ble 1- In Vi | Efii

Parameter Value Cell Line/System Reference
Lats1 IC50 0.76 nM In vitro kinase assay [9]
EC50 (YAP
) 10 nM Cell-based assay [5]
phosphorylation)
YAP Phosphorylation Human retinal
] ~80% at 3 uM ) [5]
Reduction organoids
Proliferation of Muller ) Human retinal
) Tenfold increase ) [6]
Glia organoids

Table 2: In Vivo Efficacy in Mice (Intraperitoneal
Administration)

Dosage Time Point Organ Effect on pYAP Reference
) ] Profound
200 mg/kg 2 hours Heart, Liver, Skin ) [6][7]
reduction
] ] Profound
200 mg/kg 4 hours Heart, Liver, Skin ) [61[7]
reduction
) Maintained
100 mg/kg 4 hours Heart, Liver ) [6][7]
reduction

_ No significant
100 mg/kg 4 hours Skin _ [61[7]
reduction

) ] No significant
50 mg/kg 4 hours Heart, Liver, Skin ) [6][7]
reduction

Experimental Protocols
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This section provides detailed methodologies for key experiments used to characterize the
function of TDI-011536.

In Vitro Lats Kinase Inhibition Assay

This protocol describes a non-radioactive in vitro kinase assay to measure the inhibitory activity
of TDI-011536 on Lats1 kinase using YAP as a substrate.

Materials:

e Recombinant Lats1 kinase

e Recombinant GST-YAP protein
e TDI-011536

o Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM B-glycerol-phosphate, 25 mM MgCI2, 5
mM EGTA, 2 mM EDTA, 0.25 mM DTT)

e ATP

e Anti-phospho-YAP (S127) antibody

e Anti-GST antibody

o HRP-conjugated secondary antibody

e Chemiluminescence substrate

o 96-well plates

Procedure:

o Prepare serial dilutions of TDI-011536 in DMSO.

e In a 96-well plate, add Lats1 kinase, GST-YAP substrate, and TDI-011536 (or DMSO control)
to the kinase buffer.

« Initiate the kinase reaction by adding ATP (e.g., 2 mM final concentration).
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Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

Stop the reaction by adding SDS-PAGE loading buffer.

Resolve the proteins by SDS-PAGE and transfer to a PVDF membrane.

Block the membrane with 5% BSA in TBST.

Incubate the membrane with primary antibodies against phospho-YAP (S127) and GST
overnight at 4°C.

Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at
room temperature.

Detect the signal using a chemiluminescence substrate and an imaging system.

Quantify the band intensities to determine the IC50 value of TDI-011536.

Cellular Yap Phosphorylation Assay (Western Blot)

This protocol details the procedure for assessing the effect of TDI-011536 on YAP

phosphorylation in cultured cells.

Materials:

HEK293A cells (or other suitable cell line)

Complete culture medium (e.g., DMEM with 10% FBS)

TDI-011536

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

BCA protein assay kit

SDS-PAGE gels and running buffer

PVDF membrane
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Blocking buffer (5% non-fat milk or BSA in TBST)

Primary antibodies: anti-phospho-YAP (S127), anti-total-YAP, anti-GAPDH (loading control)

HRP-conjugated secondary antibody

Chemiluminescence substrate

Procedure:

Seed HEK293A cells in 6-well plates and grow to 70-80% confluency.

Treat the cells with various concentrations of TDI-011536 (or DMSO control) for a specified
time (e.g., 24 hours).

Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.

Determine the protein concentration of the supernatant using a BCA assay.

Prepare protein samples with SDS-PAGE loading buffer and denature at 95°C for 5 minutes.

Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.

Transfer the proteins to a PVDF membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with primary antibodies overnight at 4°C.

Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at
room temperature.

Detect the signal using a chemiluminescence substrate.

Quantify the ratio of phospho-YAP to total YAP to determine the effect of TDI-011536.
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In Vivo Mouse Studies

This protocol outlines the procedure for intraperitoneal administration of TDI-011536 to mice
and subsequent tissue collection for analysis.

Materials:

e Swiss Webster mice (or other appropriate strain)
e TDI-011536

e Vehicle (e.g., 10% Kolliphor HS 15 in PBS)

o Syringes and needles (27-30 gauge)

» Surgical tools for dissection

e Liquid nitrogen

Tubes for tissue storage
Procedure:
e Prepare the dosing solution of TDI-011536 in the vehicle.

o Administer TDI-011536 or vehicle to mice via intraperitoneal injection at the desired dosage
(e.g., 50, 100, or 200 mg/kg).

o At specified time points post-injection (e.g., 2 or 4 hours), euthanize the mice according to
approved protocols.

e Immediately dissect the target organs (e.g., heart, liver, skin).

o Snap-freeze the tissues in liquid nitrogen and store at -80°C for subsequent analysis (e.g.,
Western blot or RNA sequencing).

RNA Sequencing and Analysis

© 2025 BenchChem. All rights reserved. 8/12 Tech Support


https://www.benchchem.com/product/b10831577?utm_src=pdf-body
https://www.benchchem.com/product/b10831577?utm_src=pdf-body
https://www.benchchem.com/product/b10831577?utm_src=pdf-body
https://www.benchchem.com/product/b10831577?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10831577?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

This protocol describes the general workflow for analyzing changes in gene expression in
tissues from TDI-011536-treated mice.

Materials:

Frozen tissue samples

RNA extraction kit (e.g., RNeasy Kit, Qiagen)

DNase |

RNA gquality assessment tool (e.g., Bioanalyzer)

RNA sequencing library preparation kit (e.g., TruSeq RNA Library Prep Kit, lllumina)

Next-generation sequencing platform (e.g., lllumina NovaSeq)

Procedure:

Homogenize the frozen tissue samples.

Extract total RNA using a commercial kit, including a DNase | treatment step to remove
genomic DNA contamination.

Assess the quality and quantity of the extracted RNA.

Prepare RNA sequencing libraries from high-quality RNA samples according to the
manufacturer's protocol. This typically involves mRNA purification, fragmentation, cDNA
synthesis, adapter ligation, and PCR amplification.

Sequence the prepared libraries on a next-generation sequencing platform.

Perform bioinformatic analysis of the sequencing data, including quality control, read
alignment to a reference genome, and differential gene expression analysis between TDI-
011536-treated and vehicle-treated groups.

Perform gene set enrichment analysis (GSEA) to identify pathways and biological processes
affected by TDI-011536 treatment, with a focus on YAP target genes.
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Experimental Workflow for TDI-011536 Characterization.

Conclusion

TDI-011536 is a valuable research tool for investigating the biological roles of the Hippo-Yap
signaling pathway. Its high potency and demonstrated in vivo efficacy make it a promising

candidate for further development in regenerative medicine. The experimental protocols and

data presented in this guide provide a solid foundation for researchers and drug development

professionals to design and execute studies aimed at further elucidating the therapeutic

potential of Lats kinase inhibition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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